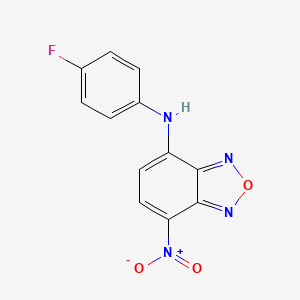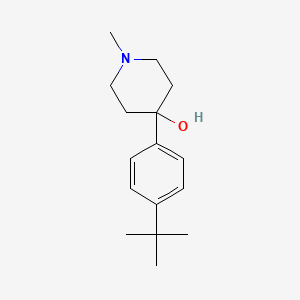
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is a nitrogen-containing heterocyclic compound. It belongs to the class of quinolones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its octahydroquinoline core structure, which is functionalized with a 3-dimethylaminopropyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of chiral thiourea catalysts to facilitate the stereospecific reaction of 4-hydroxy-2(1H)-quinolinones with (E)-2-bromo-2-nitrostyrene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s ability to bind to and modulate the activity of these targets underlies its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar quinoline core structure but differ in their functional groups and substitution patterns.
4-Hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position and exhibit distinct biological activities.
Uniqueness
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its octahydroquinoline core and the presence of the 3-dimethylaminopropyl group contribute to its versatility and potential in various applications.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMZCPDNZTCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC(=O)C2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B7784419.png)






![1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one](/img/structure/B7784466.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-(4-pyridinyl)-, ethyl ester](/img/structure/B7784477.png)


![4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B7784500.png)
![4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B7784503.png)

